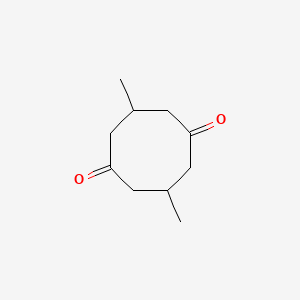![molecular formula C19H24ClNO B14333648 3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride CAS No. 102009-89-2](/img/structure/B14333648.png)
3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride is a complex organic compound with a unique structure that combines aromatic and aliphatic elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the alkylation of 2-methoxyphenylpropionic acid with an appropriate alkyl halide, followed by the formation of the azanium compound through a reaction with an amine. The final step involves the addition of chloride to form the chloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(2-Methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methoxyphenyl)propionic acid: Shares a similar structure but lacks the azanium and chloride components.
2-Methoxyhydrocinnamic acid: Another related compound with similar aromatic and aliphatic features.
Uniqueness
3-(2-Methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride is unique due to its combination of aromatic and aliphatic elements, as well as the presence of the azanium and chloride components
Propriétés
Numéro CAS |
102009-89-2 |
|---|---|
Formule moléculaire |
C19H24ClNO |
Poids moléculaire |
317.9 g/mol |
Nom IUPAC |
3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-21-19-14-6-5-12-18(19)13-8-16-20-15-7-11-17-9-3-2-4-10-17;/h2-7,9-12,14,20H,8,13,15-16H2,1H3;1H/b11-7+; |
Clé InChI |
YYESCPKFLSMESI-RVDQCCQOSA-N |
SMILES isomérique |
COC1=CC=CC=C1CCC[NH2+]C/C=C/C2=CC=CC=C2.[Cl-] |
SMILES canonique |
COC1=CC=CC=C1CCC[NH2+]CC=CC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


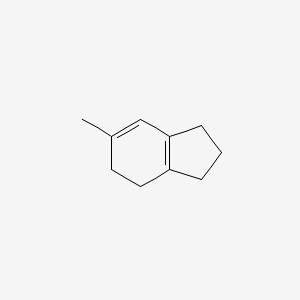
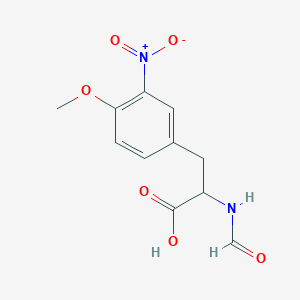
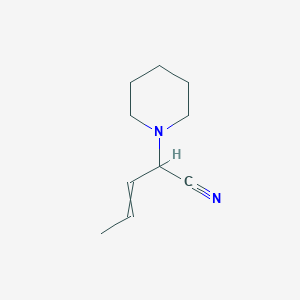
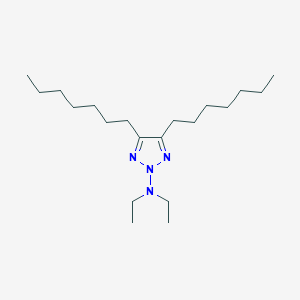








![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)
